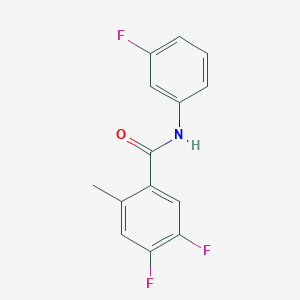

![molecular formula C21H31N3O4 B5559761 2-[2-(二甲氨基)乙基]-8-[(2-羟基苯氧基)乙酰基]-2,8-二氮杂螺[5.5]十一烷-3-酮](/img/structure/B5559761.png)

2-[2-(二甲氨基)乙基]-8-[(2-羟基苯氧基)乙酰基]-2,8-二氮杂螺[5.5]十一烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound under discussion is a derivative within the diazaspiro[5.5]undecane family, characterized by a unique spiro-heterocyclic structure. These compounds are noted for their varied pharmaceutical and biological activities, attributable to their complex molecular architecture which includes nitrogen-containing spiro-heterocycles.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves cascade cyclization processes, prominently through [5+1] double Michael addition reactions. This method facilitates the formation of spiro-heterocyclic derivatives with high yields, employing N,N-dimethylbarbituric acid and derivatives of diaryldivinylketones under ambient conditions (Islam et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds, elucidated through NMR and X-ray crystallographic techniques, often exhibits a cyclohexanone unit preferring a chair conformation. The structural integrity is further influenced by intermolecular hydrogen bonding and CArH⋯π, π–π stacking interactions, which are crucial for crystal packing (Islam et al., 2017).

Chemical Reactions and Properties

Diaza-spirocyclic compounds are synthesized via various reactions, including alkylation and cyclization processes. These reactions are influenced by factors like catalyst presence, reaction temperature, and the nature of substrates, leading to a range of functionalized compounds with distinct chemical properties (Li et al., 2014).

科学研究应用

合成方法

不含催化剂的含氮螺杂环合成: 该化合物属于一类含氮螺杂环,通过 [5 + 1] 双迈克尔加成反应合成。这种方法促进了二氮杂螺[5.5]十一烷衍生物的合成,为构建复杂分子结构提供了一种通用方法,无需催化剂,从而简化了合成过程并提高了产率 (Aggarwal 等,2014)。

立体选择性合成: 已经开发出碱促进的 N,N-二甲基巴比妥酸与二芳基亚甲基丙酮的 [5+1] 双迈克尔加成,用于立体选择性合成二氮杂螺[5.5]十一烷衍生物。该方法突出了以显着产率合成螺杂环衍生物的效率,展示了该化合物在促进具有明确立体化学的复杂分子框架的构建中的作用 (Islam 等,2017)。

药理活性

- CCR8 拮抗剂: 二氮杂螺[5.5]十一烷支架的衍生物,包括与 2-[2-(二甲氨基)乙基]-8-[(2-羟基苯氧基)乙酰基]-2,8-二氮杂螺[5.5]十一烷-3-酮 结构相似的化合物,已被确定为 CCR8 拮抗剂。这些化合物在治疗趋化因子介导的疾病,特别是哮喘、慢性阻塞性肺病和鼻炎等呼吸道疾病中显示出潜在的治疗应用 (Norman,2007)。

材料科学

- 聚合物稳定剂: 该化合物的结构框架,特别是当加入聚合物基质中时,已对其稳定作用进行了研究。研究表明,某些二氮杂螺[5.5]十一烷衍生物作为有效的稳定剂,增强了聚合物的热稳定性和氧化稳定性。这种应用对于延长聚合物在各种条件下的寿命和性能至关重要 (Yachigo 等,1992)。

属性

IUPAC Name |

2-[2-(dimethylamino)ethyl]-8-[2-(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O4/c1-22(2)12-13-24-16-21(10-8-19(24)26)9-5-11-23(15-21)20(27)14-28-18-7-4-3-6-17(18)25/h3-4,6-7,25H,5,8-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIWPOWVTNTWFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1CC2(CCCN(C2)C(=O)COC3=CC=CC=C3O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-butyl-4-ethyl-2-{2-[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5559678.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559691.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B5559702.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-methoxyacetamide hydrochloride](/img/structure/B5559706.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B5559712.png)

![5,5-dimethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5559732.png)

![5-hydroxy-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5559744.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5559745.png)

![ethyl 2-[(anilinocarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5559764.png)

![(3S)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5559785.png)